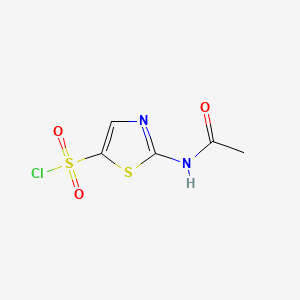
N-Carbamoylsarcosina
Descripción general
Descripción
N-Carbamoylsarcosine, also known as CMS, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. N-Carbamoylsarcosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). N-Carbamoylsarcosine can be biosynthesized from N-methylglycines.
N-carbamoylsarcosine is the N-carbamoyl derivative of sarcosine. It derives from a member of N-methylglycines. It is a conjugate acid of a N-carbamoylsarcosinate.
Aplicaciones Científicas De Investigación
Investigación enzimática: N-Carbamoylsarcosina amidasa
This compound: es crucial en el estudio de enzimas como This compound amidasa . Esta enzima, que se encuentra en organismos como Pseudomonas putida, juega un papel importante en la degradación de la creatinina. La investigación sobre esta enzima puede conducir a una mejor comprensión de las vías metabólicas y al desarrollo de aplicaciones biotecnológicas.
Análisis de la vía metabólica
Este compuesto es un intermedio en el metabolismo de aminoácidos como la arginina y la prolina . También está involucrado en la vía de degradación de la creatinina, que es esencial para comprender la función renal y los trastornos relacionados con el metabolismo de la creatinina.
Estudios de cristalografía
La estructura cristalina de This compound amidasa se ha resuelto, proporcionando información sobre la función de la enzima y su papel en la degradación de la creatinina . Estos estudios son fundamentales para el diseño de fármacos y la comprensión de los mecanismos enzimáticos a nivel molecular.
Simulaciones de dinámica molecular
This compound: se utiliza en simulaciones de dinámica molecular para comprender el patrón de unión del sustrato y la base estructural de la selectividad enzimática . Esto tiene implicaciones para el diseño de inhibidores o activadores de enzimas.
Aplicaciones biotecnológicas
Las propiedades enzimáticas de This compound amidasa se pueden aprovechar para aplicaciones biotecnológicas, como la síntesis de productos farmacéuticos y la biorremediación de productos de desecho que contienen creatinina .
Mecanismo De Acción
Target of Action
The primary target of N-Carbamoylsarcosine is the enzyme N-Carbamoylsarcosine Amidohydrolase . This enzyme is involved in the microbial degradation of creatinine .
Mode of Action
N-Carbamoylsarcosine interacts with its target, N-Carbamoylsarcosine Amidohydrolase, and is deaminated to sarcosine . This process releases an ammonia molecule .
Biochemical Pathways
N-Carbamoylsarcosine is part of a metabolic pathway that starts with creatinine and ends with glycine . This pathway proceeds via N-methylhydantoin, N-carbamoylsarcosine, and sarcosine . N-Carbamoylsarcosine is deaminated further to sarcosine by N-Carbamoylsarcosine Amidohydrolase .
Pharmacokinetics
It is known that the compound is metabolized by n-carbamoylsarcosine amidohydrolase, an enzyme that is present in various microorganisms .
Result of Action
The action of N-Carbamoylsarcosine results in the formation of sarcosine and the release of an ammonia molecule . This is part of a metabolic pathway that ultimately leads to the formation of glycine .
Action Environment
The action of N-Carbamoylsarcosine is influenced by the presence of the enzyme N-Carbamoylsarcosine Amidohydrolase . This enzyme is found in various microorganisms, suggesting that the action of N-Carbamoylsarcosine may be influenced by the microbial environment .
Direcciones Futuras
N-Carbamoylsarcosine is deaminated further to sarcosine by N-carbamoylsarcosine amidohydrolase, releasing a second ammonia molecule. In the last step of this pathway, sarcosine is hydrolyzed to glycine and formaldehyde, by either sarcosine dehydrogenase or sarcosine oxidase . This suggests potential future directions in the study of these metabolic pathways.
Análisis Bioquímico
Biochemical Properties
N-Carbamoylsarcosine is involved in the degradation of creatinine, where it is converted to sarcosine by the enzyme carbamoylsarcosine amidohydrolase (CSHase). This enzyme functions as an amido hydrolase, catalyzing the hydrolysis of the carbamoyl group of N-Carbamoylsarcosine . The interaction between N-Carbamoylsarcosine and CSHase is essential for the efficient breakdown of creatinine, highlighting the compound’s role in nitrogen metabolism.
Cellular Effects
N-Carbamoylsarcosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in nitrogen metabolism and cellular stress responses. Additionally, N-Carbamoylsarcosine can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, N-Carbamoylsarcosine exerts its effects through binding interactions with specific biomolecules. The compound binds to CSHase, leading to the hydrolysis of its carbamoyl group. This enzymatic reaction is crucial for the conversion of N-Carbamoylsarcosine to sarcosine, which is further metabolized in the cell. The binding of N-Carbamoylsarcosine to CSHase also influences the enzyme’s activity, potentially leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Carbamoylsarcosine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that N-Carbamoylsarcosine is relatively stable under physiological conditions, but its degradation can be influenced by factors such as pH and temperature. Long-term studies have shown that N-Carbamoylsarcosine can have sustained effects on cellular metabolism and gene expression, particularly in pathways related to nitrogen metabolism .
Dosage Effects in Animal Models
The effects of N-Carbamoylsarcosine vary with different dosages in animal models. At low doses, the compound has been shown to enhance nitrogen metabolism and improve cellular function. At high doses, N-Carbamoylsarcosine can exhibit toxic effects, leading to cellular stress and potential damage to tissues. These threshold effects highlight the importance of dosage regulation in therapeutic applications of N-Carbamoylsarcosine .
Metabolic Pathways
N-Carbamoylsarcosine is involved in several metabolic pathways, including the degradation of creatinine and the metabolism of arginine and proline. The compound interacts with enzymes such as CSHase, which catalyzes its conversion to sarcosine. This interaction is crucial for maintaining metabolic flux and regulating metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, N-Carbamoylsarcosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of N-Carbamoylsarcosine across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of N-Carbamoylsarcosine is essential for its biological activity and overall function in metabolic processes .
Subcellular Localization
N-Carbamoylsarcosine is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals direct N-Carbamoylsarcosine to these compartments, ensuring its proper function and activity within the cell .
Propiedades
IUPAC Name |
2-[carbamoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKYKXYSQMOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331408 | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Carbamoylsarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30565-25-4 | |
| Record name | 3-Methylhydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[carbamoyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















